

Technical Guide: 6-Chloro-3-methylpicolinic Acid (CAS: 1201924-32-4)

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Compound of Interest

Compound Name: 6-Chloro-3-methylpicolinic acid

Cat. No.: B588225

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-methylpicolinic acid is a substituted pyridine carboxylic acid derivative that has garnered attention in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on **6-Chloro-3-methylpicolinic acid**, including its physicochemical properties, synthesis, and its role as a key intermediate in the development of targeted therapies, particularly as an intermediate for Janus kinase (JAK) and 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-3-methylpicolinic acid** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

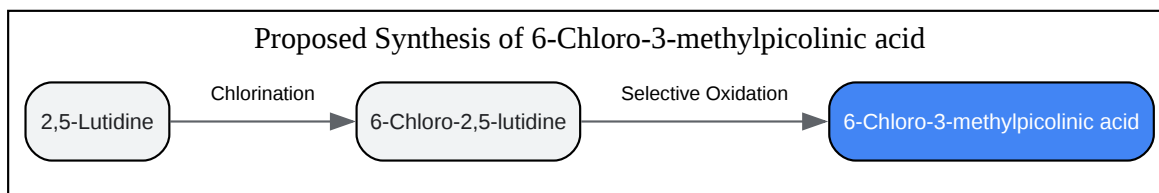
Property	Value	Source
CAS Number	1201924-32-4	N/A
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Physical Form	Solid	[1]
Storage	Room temperature	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Chloro-3-methylpicolinic acid** is not readily available in peer-reviewed literature, a highly relevant synthetic route can be adapted from the preparation of the structurally similar compound, 6-chloro-3-fluoro-2-picolinic acid, as described in patent CN104003934A. The proposed synthesis involves the oxidation of a methyl group on the pyridine ring to a carboxylic acid.

Proposed Synthetic Pathway

A logical synthetic route to **6-Chloro-3-methylpicolinic acid** would start from a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine). The synthesis would likely proceed through chlorination followed by selective oxidation of the methyl group at the 2-position.



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Caption: Proposed synthetic pathway for **6-Chloro-3-methylpicolinic acid**.

General Experimental Protocol (Adapted from CN104003934A)

This protocol is a general guideline and would require optimization for the synthesis of **6-Chloro-3-methylpicolinic acid**.

Materials:

- 6-Chloro-2,5-lutidine (starting material)
- Oxidizing agent (e.g., potassium permanganate, potassium dichromate)
- Acid (e.g., sulfuric acid)
- Solvent (e.g., water, acetic acid)
- Base for workup (e.g., sodium hydroxide)
- Acid for workup (e.g., hydrochloric acid)

Procedure:

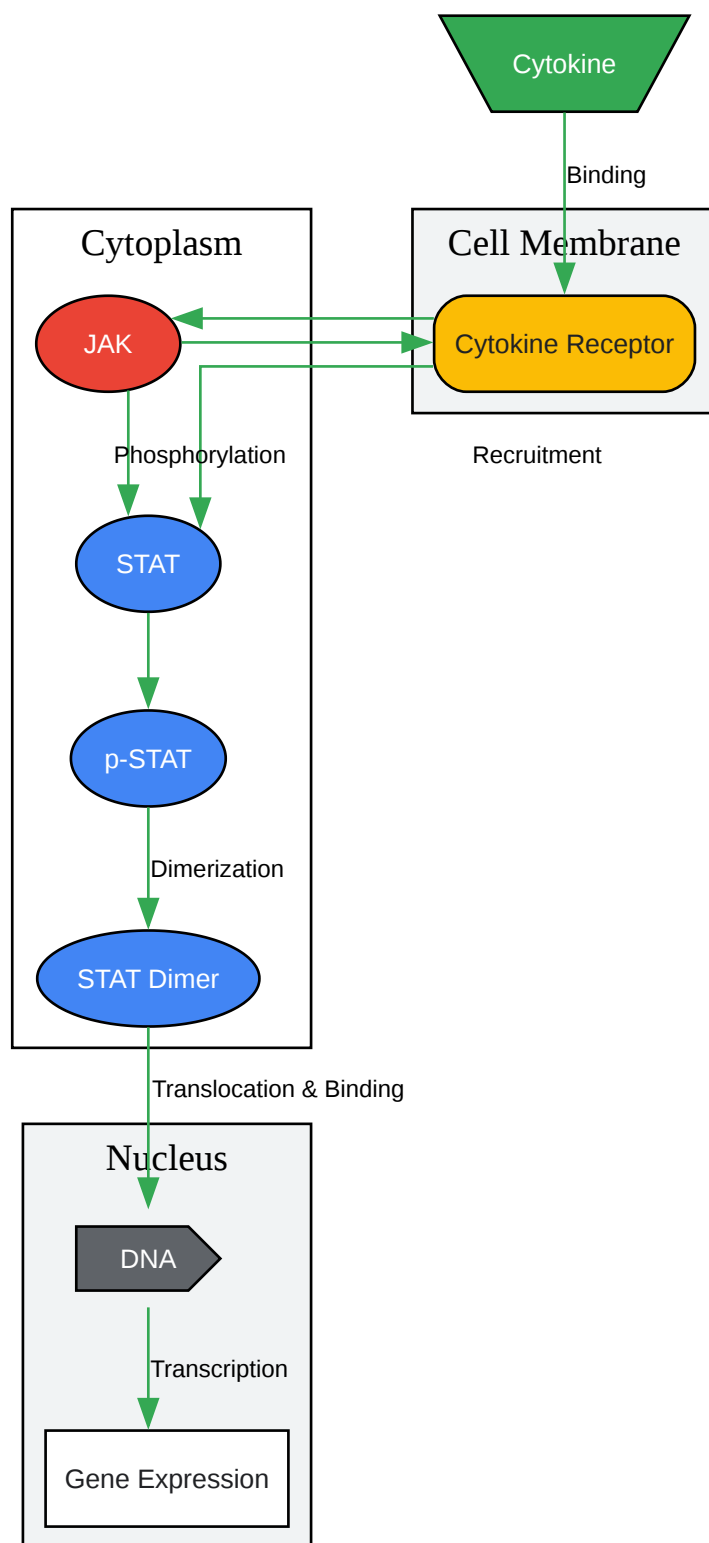
- **Oxidation:** The starting material, 6-Chloro-2,5-lutidine, is dissolved in a suitable solvent. An oxidizing agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup:** The reaction mixture is cooled, and the excess oxidizing agent is quenched. The mixture is then filtered to remove any solid byproducts.
- **Purification:** The filtrate is acidified to precipitate the crude **6-Chloro-3-methylpicolinic acid**. The crude product is collected by filtration, washed with cold water, and then can be further purified by recrystallization from an appropriate solvent system to yield the final product.

Role in Drug Discovery: An Intermediate for Kinase Inhibitors

6-Chloro-3-methylpicolinic acid serves as a crucial intermediate in the synthesis of potent and selective inhibitors of Janus kinases (JAKs) and 3-phosphoinositide-dependent protein kinase-1 (PDK1). These kinases are key components of intracellular signaling pathways that are often dysregulated in various diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary route for a wide array of cytokines, interferons, and hormones to transmit signals from the cell membrane to the nucleus, regulating gene expression involved in immunity, cell proliferation, and differentiation.^{[2][3][4][5][6]} Dysregulation of this pathway is implicated in numerous diseases.

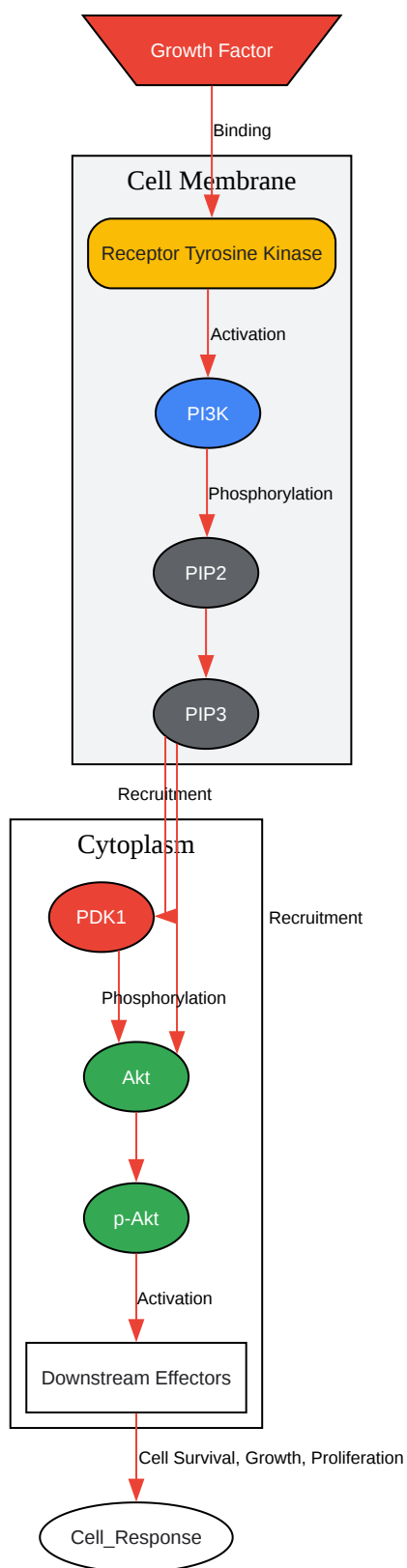


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Caption: The canonical JAK-STAT signaling pathway.

3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) Signaling Pathway

PDK1 is a master kinase that plays a central role in the activation of a group of kinases known as the AGC kinases, which includes Akt (also known as Protein Kinase B).^{[7][8][9][10]} The PDK1 signaling pathway is critical for cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.



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Caption: The PI3K/PDK1/Akt signaling pathway.

Conclusion

6-Chloro-3-methylpicolinic acid is a valuable chemical intermediate with significant potential in the development of targeted therapeutics. Its utility as a precursor for JAK and PDK1 inhibitors highlights its importance in medicinal chemistry. This guide provides a foundational understanding of its properties and synthesis, which can aid researchers in its application for the design and discovery of novel drug candidates. Further research to establish detailed synthetic protocols and to explore the full range of its biological applications is warranted.

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